molecular formula C23H21ClN2O4 B505118 BFC1108

BFC1108

Cat. No.: B505118
M. Wt: 424.9g/mol
InChI Key: KSBAFMQAXIHVCL-UHFFFAOYSA-N
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Description

BFC1108 is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BFC1108 typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-aminobenzamide, 2-ethoxyaniline, and 4-methoxybenzoyl chloride.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as triethylamine, and controlled temperature settings.

    Reaction Steps: The synthesis involves multiple steps, including acylation, amidation, and purification processes.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

BFC1108 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BFC1108 involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-ethoxyphenyl)-2-aminobenzamide
  • 4-methoxy-N-(2-ethoxyphenyl)benzamide
  • 5-chloro-2-[(4-methoxybenzoyl)amino]benzamide

Uniqueness

BFC1108 is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Conclusion

While detailed information about this compound is limited, the general structure provided here can serve as a foundation for further research. Consulting specific scientific literature and databases will provide more accurate and comprehensive information about this compound.

Properties

Molecular Formula

C23H21ClN2O4

Molecular Weight

424.9g/mol

IUPAC Name

5-chloro-N-(2-ethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C23H21ClN2O4/c1-3-30-21-7-5-4-6-20(21)26-23(28)18-14-16(24)10-13-19(18)25-22(27)15-8-11-17(29-2)12-9-15/h4-14H,3H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

KSBAFMQAXIHVCL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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